3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid
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Overview
Description
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the furan ring.
Formation of the Cyano and Oxo Groups: The cyano and oxo groups can be introduced through reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde with a cyanoacetic acid derivative.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the furan or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways. The benzylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the cyano and oxo groups can participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-(3-(Amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid: Similar structure but with an amino group instead of a benzylamino group.
3-(5-(3-(Methylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of 3-(5-(3-(Benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzylamino group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c23-13-18(21(25)24-14-15-5-2-1-3-6-15)12-19-9-10-20(28-19)16-7-4-8-17(11-16)22(26)27/h1-12H,14H2,(H,24,25)(H,26,27)/b18-12+ |
InChI Key |
YMVKTSGSPWFUQM-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C#N |
Origin of Product |
United States |
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